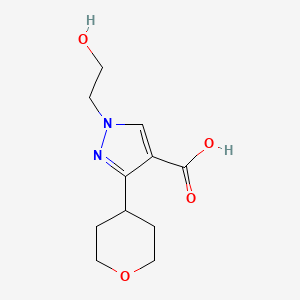
1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid
Description
1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-4-3-13-7-9(11(15)16)10(12-13)8-1-5-17-6-2-8/h7-8,14H,1-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYXBRIRTCWIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN(C=C2C(=O)O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the oxan-4-yl group: This step may involve the reaction of the pyrazole intermediate with an oxan-4-yl halide in the presence of a base.
Addition of the hydroxyethyl group: This can be done by reacting the intermediate with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The oxan-4-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 1-(2-carboxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors in the body, modulating their activity. The hydroxyethyl and oxan-4-yl groups could play a role in enhancing the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-phosphonic acid: Contains a phosphonic acid group instead of a carboxylic acid.
Uniqueness
1-(2-Hydroxyethyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both hydroxyethyl and oxan-4-yl groups can enhance its solubility, stability, and reactivity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


